Nojirimycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nojirimycin is a naturally occurring alkaloid, classified as a 1-deoxynojirimycin, which is a type of imino sugar. Its chemical formula is CHNO. This compound is notable for its role as an inhibitor of various glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Nojirimycin has garnered attention for its potential therapeutic applications, particularly in the treatment of diseases related to carbohydrate metabolism and viral infections.

- Reduction Reactions: Nojirimycin can be reduced using sodium borohydride, leading to various derivatives that maintain its biological activity while altering its solubility and absorption characteristics .

- Glycosylation: It can undergo glycosylation reactions to form α-C-glycosides, which are important for developing new therapeutic agents .

- Acetylation: The compound can be acetylated to enhance its stability and modify its pharmacokinetic properties .

Nojirimycin exhibits a range of biological activities:

- Glycosidase Inhibition: It acts as an effective inhibitor of α-glucosidases and other glycosidases, which makes it useful in managing conditions like diabetes by slowing carbohydrate absorption in the intestine .

- Antiviral Properties: Research indicates that nojirimycin may possess antiviral properties, particularly against certain viruses by interfering with their glycoprotein processing .

- Potential Anticancer Activity: Some studies suggest that nojirimycin may have anticancer effects due to its ability to modulate glycosylation patterns on cell surfaces, influencing cell signaling pathways involved in tumor growth .

Several methods have been developed for synthesizing nojirimycin:

- Total Synthesis: A notable method involves the total synthesis of both enantiomers of nojirimycin through chemo- and diastereoselective olefinic oxidation of unsaturated amines .

- Stereoselective Synthesis: A stereoselective approach has been developed using a bicyclic carbamate-type starting material, allowing for efficient production of nojirimycin derivatives .

- C-Glycoside Formation: The synthesis of C-glycosides from nojirimycin has been achieved through reactions with various reagents like allylmagnesium bromide, yielding compounds with enhanced biological activity .

Nojirimycin has several applications across various fields:

- Pharmaceuticals: It is primarily explored for its potential in treating diabetes and viral infections due to its glycosidase inhibitory properties.

- Biotechnology: The compound is used in research settings to study carbohydrate metabolism and enzyme functions.

- Agriculture: There is interest in utilizing nojirimycin as a natural pesticide due to its effects on insect glycosidases.

Studies have focused on the interactions of nojirimycin with various enzymes and receptors:

- Enzyme Interaction: Nojirimycin selectively inhibits several glycosidases, affecting their activity and providing insights into carbohydrate metabolism regulation .

- Cellular Interactions: Research indicates that nojirimycin alters glycoprotein structures on cell surfaces, impacting cell signaling and immune responses .

Nojirimycin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Deoxynojirimycin | Similar backbone | Glycosidase inhibition | Lacks the hydroxyl group at C-1 |

| Dextro-Nojirimycin | Enantiomer | Similar inhibitory effects | Different stereochemistry |

| Miglitol | Structural analog | Glycosidase inhibition | Synthetic origin; used in diabetes |

| Acarbose | Structural analog | Glycosidase inhibition | Used clinically for diabetes |

Nojirimycin's uniqueness lies in its specific stereochemistry and natural origin, which may confer distinct biological properties compared to synthetic analogs.

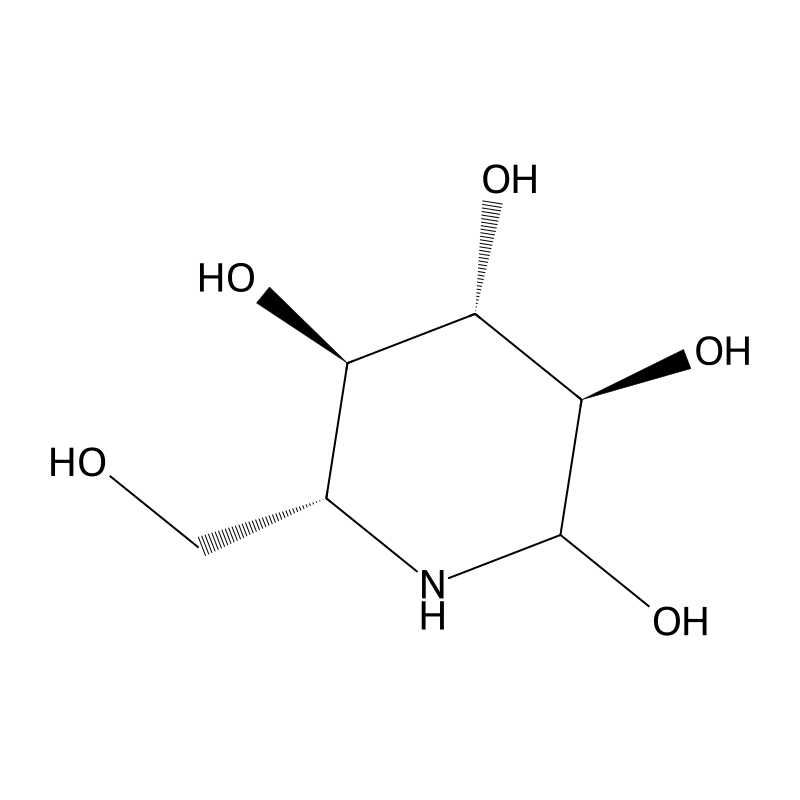

Nojirimycin, with the molecular formula C₆H₁₃NO₅ and molecular weight of 179.172 grams per mole, represents a paradigmatic example of the iminosugar class of natural products [1] [2]. The compound adopts the International Union of Pure and Applied Chemistry systematic name (3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol, which explicitly delineates its absolute stereochemical configuration [3] [4].

The fundamental structural architecture of nojirimycin consists of a six-membered piperidine ring in which the endocyclic oxygen atom characteristic of conventional pyranose sugars has been replaced by a nitrogen atom [1] [5]. This structural modification creates an iminosugar that maintains the overall three-dimensional geometry and hydroxylation pattern of D-glucose while introducing a basic nitrogen center at the anomeric position [6]. The compound possesses four defined stereocenters at positions C-3, C-4, C-5, and C-6, all of which exhibit absolute stereochemical configuration as determined through extensive X-ray crystallographic and nuclear magnetic resonance spectroscopic analyses [2] [4].

The stereochemical arrangement follows the D-gluco configuration, with the (3R,4S,5R,6R) absolute configuration establishing nojirimycin as a glucose mimetic [7]. The hydroxyl group substitution pattern on the piperidine ring precisely mirrors that of D-glucopyranose, with hydroxyl functionalities positioned at the 2, 3, 4, and 5 positions, and a hydroxymethyl group at position 6 [1] [8]. This structural fidelity to natural glucose underlies the compound's potent inhibitory activity against α-glucosidase enzymes [9].

The molecular geometry adopts a chair conformation consistent with six-membered ring systems, with the nitrogen atom occupying a pseudo-anomeric position [10]. The protonated nitrogen center at physiological pH introduces electrostatic interactions that enhance binding affinity to target glycosidases through ionic interactions with active site carboxylate residues [6] [11]. This protonation state significantly contributes to the compound's mechanism of competitive inhibition against carbohydrate-processing enzymes [12].

X-ray Crystallographic Analysis of Nojirimycin and Derivatives

X-ray crystallographic investigations of nojirimycin and its derivatives have provided definitive structural information regarding molecular conformations, intermolecular interactions, and solid-state packing arrangements [13] [14]. The most comprehensive crystallographic data have been obtained for nojirimycin bisulfite adduct, which crystallizes as a monohydrate in the triclinic crystal system [15].

The crystal structure of nojirimycin bisulfite adduct reveals unit cell parameters of a = 8.997 Å, b = 9.322 Å, c = 6.045 Å, with angles α = 88.5°, β = 88.6°, and γ = 77.0°, yielding a unit cell volume of 493.7 ų [15]. The structure crystallizes in space group P1 with Z = 2 molecules per unit cell and a calculated density of 1.75 g/cm³ [15]. The crystallographic analysis confirms the cyclic nature of the bisulfite adduct, contradicting earlier assumptions of acyclic structures for aminosugar bisulfite derivatives [15].

The molecular framework demonstrates a chair conformation for the piperidine ring, with specific torsion angles providing quantitative geometric parameters [15]. The critical torsion angle C(2)-C(3)-C(5)-N measures 0°, indicating coplanarity of these four atoms, while the remaining ring atoms C(1) and C(4) lie on opposite sides of this plane with vertical distances of 0.68 Å [15]. This geometric arrangement establishes the β-configuration at the anomeric center with high selectivity [15].

Crystallographic studies of nojirimycin tetrazole in complex with glycogen phosphorylase have been conducted at resolution ranging from 1.7 to 2.5 Å [9]. These structures demonstrate that nojirimycin tetrazole binds at the catalytic site and promotes phosphate binding through direct interactions [9]. The binding studies reveal conformational changes that bring crucial arginine residues into the catalytic site, with phosphate ions positioned within hydrogen-bonding distance of the cofactor pyridoxal 5'-phosphate group [9].

Recent crystallographic investigations of nojirimycin derivatives in complex with acid β-glucosidase have yielded structures at 3.8 Å resolution [14]. These studies employed β-cyclodextrin-mediated crystallization techniques to obtain diffracting crystals, with the complexes crystallizing in space group P21 with two protein molecules in the asymmetric unit [16]. The packing and unit cell dimensions prove similar to previously reported crystal structures, indicating consistent intermolecular interactions [16].

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear magnetic resonance spectroscopy has provided extensive structural characterization of nojirimycin, with comprehensive assignments of both ¹H and ¹³C chemical shifts enabling detailed conformational and configurational analysis [17]. The spectroscopic data establish definitive evidence for the chair conformation of the piperidine ring and confirm the absolute stereochemical configuration [18] [19].

The ¹H nuclear magnetic resonance spectrum of nojirimycin exhibits characteristic chemical shift patterns that reflect the electronic environment of each proton [17]. The anomeric proton H-1 appears as a doublet at δ 5.92 ppm with a coupling constant J₁,₂ = 3.6 Hz, consistent with axial-equatorial coupling typical of the β-configuration [17]. The H-2 proton resonates at δ 4.55 ppm as a doublet with J₂,₃ = 0 Hz, indicating the absence of vicinal coupling due to the dihedral angle relationship [17].

The ring protons H-3 and H-4 appear at δ 4.12 and 4.20 ppm respectively, with H-3 exhibiting a doublet splitting pattern (J₃,₄ = 2.6 Hz) and H-4 showing doublet of doublets multiplicity (J₄,₅ = 8.8 Hz) [17]. The H-5 proton displays complex splitting as a doublet of doublet of doublets at δ 4.76 ppm, reflecting coupling to both H-4 and the diastereotopic H-6 protons [17]. The hydroxymethyl protons H-6a and H-6b appear as doublets at δ 4.87 and 4.72 ppm with respective coupling constants J₅,₆ₐ = 5.7 Hz and J₅,₆ᵦ = 6.2 Hz [17].

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through carbon chemical shift analysis [17]. The anomeric carbon C-1 resonates at δ 107.5 ppm, characteristic of carbon atoms bearing electronegative substituents [17]. The ring carbons C-2, C-3, and C-4 appear at δ 87.4, 78.0, and 81.9 ppm respectively, reflecting their environment in the hydroxylated piperidine system [17]. The nitrogen-bearing carbon C-5 exhibits a distinctive upfield shift to δ 49.5 ppm, consistent with the electron-donating properties of the nitrogen substituent [17]. The primary alcohol carbon C-6 resonates at δ 76.1 ppm [17].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, have facilitated complete signal assignments and confirmed through-bond connectivity patterns [18] [19]. These advanced spectroscopic methods have proven invaluable for structural elucidation of nojirimycin derivatives and synthetic intermediates [18] [19].

The nuclear magnetic resonance spectral parameters demonstrate remarkable consistency across different derivatives, enabling reliable structure-activity relationship studies [18] [19]. Chemical shift variations in functionalized analogs provide insight into electronic effects and conformational preferences that influence biological activity [18] [19].

Comparative Structural Analysis with Related Iminosugars

Comparative structural analysis of nojirimycin with related iminosugars reveals fundamental structure-activity relationships that govern glycosidase inhibitory specificity and potency [20] [21]. The iminosugar family encompasses numerous structural variants that differ in ring size, stereochemical configuration, and substitution patterns, each exhibiting distinct biological profiles [22] [23].

1-Deoxynojirimycin represents the most closely related structural analog, differing from nojirimycin only by the absence of the anomeric hydroxyl group [24] [25]. Both compounds maintain the D-gluco configuration with (2R,3R,4R,5S) absolute stereochemistry for 1-deoxynojirimycin compared to (3R,4S,5R,6R) for nojirimycin [24] [25]. This structural similarity translates to comparable α-glucosidase inhibitory activity, though subtle differences in potency and selectivity profiles have been documented [26].

Mannojirimycin and galactonojirimycin exemplify configurational variants that maintain the piperidine ring system while altering hydroxyl group orientations [27]. Mannojirimycin adopts the D-manno configuration with (2S,3R,4R,5S) stereochemistry, resulting in selective α-mannosidase inhibitory activity [27]. Galactonojirimycin exhibits D-galacto configuration with (2R,3S,4R,5S) absolute stereochemistry, demonstrating preferential α-galactosidase inhibition [27].

Idonojirimycin represents an epimeric variant with L-ido configuration characterized by (3S,4S,5R,6R) absolute stereochemistry [17]. This compound exhibits distinct inhibitory specificity toward β-idosidase enzymes, illustrating the critical importance of stereochemical configuration in determining enzyme selectivity [17]. The structural comparison reveals that inversion of configuration at multiple stereocenters dramatically alters biological activity profiles [17].

Ring size variations extend the structural diversity within the iminosugar class [20] [21]. Five-membered pyrrolidine analogs and seven-membered azepane derivatives demonstrate altered conformational preferences and modified inhibitory activities [20] [21]. These ring size effects reflect changes in the three-dimensional presentation of hydroxyl groups and altered accessibility to enzyme active sites [20] [21].

Bicyclic iminosugars such as castanospermine and australine incorporate additional ring constraints that modulate conformational flexibility [28]. Comparative studies reveal that bicyclic systems often exhibit enhanced inhibitory potency but altered selectivity profiles compared to monocyclic analogs [28]. The conformational rigidity imposed by bicyclic structures influences both binding thermodynamics and kinetic parameters [28].

Substitution pattern variations, particularly N-alkylation and hydroxyl group modifications, provide additional structural diversity [20] [27]. N-Butyl-1-deoxynojirimycin and related N-alkyl derivatives demonstrate enhanced membrane permeability and altered pharmacokinetic properties while maintaining core inhibitory activity [20] [29]. These modifications illustrate approaches for optimizing therapeutic properties while preserving essential structural features [20] [29].

Actinobacterial systems represent the most extensively studied microbial platforms for nojirimycin production, with Streptomyces and Bacillus species serving as the primary production hosts [1] [2] [3]. The biosynthetic pathway in these organisms follows a conserved mechanism involving three key genes: gabT1, yktC1, and gutB1, which encode essential enzymes for the conversion of glucose-derived precursors to nojirimycin and its derivatives [1] [4].

The core biosynthetic pathway begins with fructose-6-phosphate as the initial substrate, derived from glucose through glycolytic processes [3] [5]. In Streptomyces lavendulae, the pathway has been comprehensively characterized through isotope labeling studies using carbon-13 labeled glucose, revealing that the carbon skeleton undergoes a C2-N-C6 cyclization reaction during synthesis [3] [5]. This cyclization pattern differs from the C1-N-C5 cyclization observed in certain plant species, indicating distinct evolutionary adaptations in microbial systems.

Streptomyces nojiriensis strain JCM 3382 exemplifies the genetic organization of nojirimycin-producing actinobacteria, harboring 30 biosynthetic gene clusters including those responsible for azasugar production [2] [4]. Genome analysis revealed that while homologs of gabT1 and gutB1 are commonly distributed among Streptomyces genomes, the yktC1 gene is present in only 112 out of 2061 analyzed genomes, suggesting its critical role in determining nojirimycin production capability [4].

The biosynthetic pathway proceeds through several key intermediates, with 2-amino-2-deoxy-D-mannitol serving as a crucial precursor that is subsequently oxidized by the gutB1-encoded dehydrogenase to form nojirimycin [1] [3]. The yktC1 gene product facilitates the conversion between different stereoisomers, while gabT1 encodes an aminotransferase responsible for the initial amination step [1].

Bacillus amyloliquefaciens strains have demonstrated exceptional production capabilities, particularly when cultivated with lactose as the carbon source rather than glucose [6]. Under optimized conditions employing a carbon-to-nitrogen ratio of 6.25:1, production yields can reach 1140 mg/L after five days of cultivation [6]. The enhanced performance with lactose is attributed to slower cell growth kinetics that maintain nojirimycin production over extended cultivation periods.

Recent advances in biosynthetic pathway engineering have focused on metabolic regulation strategies. The addition of specific precursors, analogs, and metabolism inhibitors during fermentation has proven effective in enhancing production yields. Streptomyces lavendulae cultures supplemented with sodium citrate (5 g/L), sorbose (1 g/L), iodoacetic acid (50 mg/L), and additional glucose (7 g/L) at strategic time points achieved 296.56 mg/L production, representing a 3.3-fold improvement over control conditions [3] [5].

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches represent a significant advancement in nojirimycin production methodologies, combining the selectivity of enzymatic processes with the versatility of chemical synthesis [7] [8]. These strategies have gained prominence due to their ability to operate under mild conditions while achieving high stereoselectivity and eliminating the need for extensive protecting group manipulations.

The most notable chemoenzymatic strategy involves the production of α-D-glucosylazide using engineered glycosidase mutants, particularly the TxGH116 E441G variant [7] [8]. This approach exploits the transglycosylation activity of retaining glycosidases, where the nucleophile glutamic acid residue is substituted with glycine, creating a glycosynthase capable of forming glycosidic bonds with azide nucleophiles.

The optimized reaction conditions for α-D-glucosylazide synthesis involve p-nitrophenyl β-D-glucopyranoside as the donor substrate and sodium azide as the acceptor nucleophile in citrate-phosphate buffer at pH 3.5 [7] [8]. The reaction proceeds at 45°C for 24 hours with an enzyme-to-substrate ratio of 1:6 (w/w), achieving 68% yield of the desired α-anomer. Scale-up to 100 mL reaction volumes using 100 mg of purified enzyme and 600 mg of substrate successfully produced 280 mg of α-D-glucosylazide.

The synthetic utility of α-D-glucosylazide is demonstrated through its conversion to various nojirimycin derivatives via copper-catalyzed azide-alkyne cycloaddition reactions [7] [8]. Two distinct protocols have been developed: Method A employs copper(I) iodide and N,N-diisopropylethylamine in acetonitrile-water mixtures for reactive alkynes, while Method B utilizes copper(II) sulfate with sodium ascorbate in tert-butanol-water for less reactive substrates.

The chemoenzymatic route enables the synthesis of 1,4-substituted 1,2,3-triazole-α-D-glucoside derivatives without requiring protecting group strategies [7]. The versatility of this approach is exemplified by the preparation of 14 different triazole derivatives incorporating various functional groups including aromatic, aliphatic, and heterocyclic substituents.

Cyclodextrin glycosyltransferase represents another enzymatic tool for nojirimycin derivative synthesis [9]. This enzyme catalyzes the coupling between 3A,6A-anhydrocyclomaltohexaose and methyl or p-nitrophenyl α-D-glucosides, producing maltohepatosides. When miglitol, a nojirimycin analog, is employed as the acceptor, the resulting products undergo glucoamylase digestion to yield maltopentaosides containing the iminosugar moiety at the reducing end.

Recent developments in chemoenzymatic synthesis have focused on expanding substrate scope and improving reaction efficiency. The identification of rutinosidase mutants capable of producing rutinosyl α-azide in 44% yield demonstrates the broader applicability of glycosynthase technology to complex oligosaccharide synthesis [7]. These advances suggest that chemoenzymatic strategies will continue to evolve as powerful tools for nojirimycin production and functionalization.

Stereoselective Total Synthesis Approaches

Stereoselective total synthesis methodologies have evolved significantly, focusing on the efficient construction of the nojirimycin framework with precise stereochemical control [10] [11] [12]. These approaches are characterized by their ability to generate multiple stereoisomers and enable systematic structure-activity relationship studies through controlled synthetic modifications.

The bicyclic acyliminium intermediate strategy represents a major breakthrough in stereoselective nojirimycin synthesis [10] [12]. This methodology utilizes a bicyclic carbamate-type sp²-iminosugar as the starting material, whose preparation has been optimized for gram-scale synthesis. The key innovation lies in the formation of acyliminium cations from sp²-iminosugar O-glycosides or anomeric esters, which undergo nucleophilic addition with complete α-stereoselectivity due to stereoelectronic effects.

The synthetic sequence begins with C-allylation of the bicyclic intermediate using allyltrimethylsilane in the presence of boron trifluoride etherate at 80°C, achieving 91% yield of the α-C-glycoside [12]. The remarkable α-selectivity is maintained despite the participating character of proximate acetyl groups, demonstrating the robustness of the stereoelectronic control mechanism.

Subsequent carbamate hydrolysis using barium hydroxide in methanol-water mixtures at 70°C provides convenient access to the free amino functionality while facilitating product isolation through simple aqueous-organic partitioning [12]. The resulting allyl tri-O-benzyl-nojirimycin α-C-glycoside serves as a versatile intermediate for further functionalization through cross-metathesis and hydrogenation reactions.

Asymmetric dihydroxylation strategies employing Sharpless methodology have proven highly effective for nojirimycin synthesis from D-glucose-derived α,β-unsaturated esters [13]. The AD-mix-α reagent provides syn-vicinal diols with good to high diastereoselectivity, which are subsequently converted to cyclic sulfates for regioselective nucleophilic ring opening by sodium azide. This approach enables the synthesis of both azepane and nojirimycin analogs through appropriate choice of reduction conditions.

The sugar-derived lactam reduction methodology offers a convenient approach to ADMDP-type iminosugars and nojirimycin derivatives [11] [14]. This strategy employs Schwartz's reagent for partial reduction of sugar-derived lactams, generating reactive imines that undergo stereoselective nucleophilic addition. Treatment of gluco-lactam with trimethylsilyl cyanide in the presence of trimethylsilyl triflate provides nitrile intermediates as single stereoisomers, which are subsequently reduced to the corresponding amino-iminosugars.

Thiazole intermediate routes provide access to both natural and unnatural stereoisomers of nojirimycin through stereocontrolled reduction strategies [15] [16]. These approaches begin with appropriately substituted thiazole precursors and employ hydride reduction under controlled conditions to establish the required stereochemistry. The methodology has been successfully applied to the synthesis of (-)-nojirimycin and (-)-mannojirimycin, demonstrating its utility for accessing non-natural enantiomers.

Recent advances in stereoselective synthesis have emphasized molecular diversity considerations [11] [12]. The development of N,C-biantennary derivatives through reductive amination and thiourea-forming reactions expands the structural space accessible from common intermediates. Thiourea adducts undergo intramolecular cyclization to bicyclic iminooxazolidine structures upon acid treatment, providing additional opportunities for biological activity modulation.

Recent Advances in Carbohydrate-Based Precursor Functionalization

Carbohydrate-based precursor functionalization has emerged as a powerful strategy for nojirimycin synthesis, leveraging the inherent stereochemical complexity and functional group diversity of natural sugars [17] [18] [19]. These approaches capitalize on readily available sugar starting materials while introducing strategic modifications to access the target iminosugar framework.

Maltose and cellobiose derivatives have proven particularly valuable as precursors for glucosylated nojirimycin analogs [18]. The synthesis of α-D-glucopyranosyl-(1→4)-1-deoxynojirimycin and β-D-glucopyranosyl-(1→4)-1-deoxynojirimycin from maltose and cellobiose, respectively, represents the first purely chemical approach to these compounds, avoiding the need for enzymatic glycosyl transfer reactions.

The synthetic strategy involves conversion of the disaccharide precursors to their corresponding 5,6-eno derivatives through elimination reactions [18]. Subsequent epoxidation of the alkene functionality generates reactive 5-ulose intermediates that undergo double reductive amination to install the nitrogen atom and establish the piperidine ring system. This methodology demonstrates excellent regioselectivity and provides direct access to biologically relevant O-glycosylated iminosugars.

D-glucose ditriflate derivatives have emerged as versatile intermediates for divergent iminosugar synthesis [19]. The stable ditriflates undergo selective displacement reactions with nitrogen nucleophiles, enabling the synthesis of both five-membered (DAB) and six-membered (1-deoxymannojirimycin) iminosugars through appropriate choice of reaction conditions and protecting group strategies.

Furanoid 5-azido-3-C-branched-chain sugars represent another class of valuable precursors for iminosugar synthesis [20]. The 1,2-O-protected 5-azido-3-C-(ethoxycarbonyl)methylenefuranoses serve as versatile building blocks that can be converted to various C-branched iminosugars through reduction-cyclization sequences. This approach enables the introduction of C-substituted functionality while maintaining precise stereochemical control.

Recent developments in carbohydrate functionalization have focused on lactose-enhanced production strategies for microbial nojirimycin synthesis [6]. Comparative studies between lactose and glucose as carbon sources in Bacillus amyloliquefaciens DSM7 cultures revealed that lactose promotes slower cell growth while maintaining sustained nojirimycin production over extended periods. This phenomenon results in significantly higher yields (1140 mg/L vs 500 mg/L with glucose) and has important implications for industrial production processes.

Mulberry leaf extract enhancement through Ganoderma lucidum fermentation represents an innovative approach to increasing natural nojirimycin content [21]. The fungal fermentation process increases 1-deoxynojirimycin content from 0.2% to 0.548% (dry weight basis), representing a 2.74-fold improvement. This enhancement is attributed to the activation of amine enzymes involved in nojirimycin synthesis through metabolic intermediate stimulation.

Isotopic labeling strategies using carbon-13 and nitrogen-15 enriched precursors have provided crucial insights into nojirimycin biosynthetic pathways while enabling the production of labeled compounds for pharmacokinetic studies [6] [22]. The establishment of 15N-labeled nojirimycin production methods at 10-gram scale through fermentation techniques represents a significant advance for absorption and metabolism studies.

Advanced analytical characterization of carbohydrate precursor transformations has been facilitated by developments in mass spectrometry and NMR spectroscopy [23] [24]. High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) has become the standard technique for iminocyclitol determination, providing the sensitivity and selectivity required for complex natural matrices. Multiple reaction monitoring (MRM) protocols enable the simultaneous quantification of multiple iminosugar species, facilitating comprehensive analysis of precursor conversion efficiency.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

MeSH Pharmacological Classification

Wikipedia

Dates

2: Xu Y, Choi SR, Kung MP, Kung HF. Synthesis of radioiodinated 1-deoxy-nojirimycin derivatives: novel glucose analogs. Nucl Med Biol. 1999 Oct;26(7):833-9. PubMed PMID: 10628565.

3: Brumshtein B, Aguilar-Moncayo M, Benito JM, García Fernandez JM, Silman I, Shaaltiel Y, Aviezer D, Sussman JL, Futerman AH, Ortiz Mellet C. Cyclodextrin-mediated crystallization of acid β-glucosidase in complex with amphiphilic bicyclic nojirimycin analogues. Org Biomol Chem. 2011 Jun 7;9(11):4160-7. doi: 10.1039/c1ob05200d. Epub 2011 Apr 11. PubMed PMID: 21483943.

4: Mitchell EP, Withers SG, Ermert P, Vasella AT, Garman EF, Oikonomakos NG, Johnson LN. Ternary complex crystal structures of glycogen phosphorylase with the transition state analogue nojirimycin tetrazole and phosphate in the T and R states. Biochemistry. 1996 Jun 11;35(23):7341-55. PubMed PMID: 8652510.

5: Viuff AH, Besenbacher LM, Kamori A, Jensen MT, Kilian M, Kato A, Jensen HH. Stable analogues of nojirimycin--synthesis and biological evaluation of nojiristegine and manno-nojiristegine. Org Biomol Chem. 2015 Oct 7;13(37):9637-58. doi: 10.1039/c5ob01281c. PubMed PMID: 26264193.

6: Bini D, Cardona F, Forcella M, Parmeggiani C, Parenti P, Nicotra F, Cipolla L. Synthesis and biological evaluation of nojirimycin- and pyrrolidine-based trehalase inhibitors. Beilstein J Org Chem. 2012;8:514-21. doi: 10.3762/bjoc.8.58. Epub 2012 Apr 5. PubMed PMID: 22509223; PubMed Central PMCID: PMC3326631.

7: Tyrrell BE, Sayce AC, Warfield KL, Miller JL, Zitzmann N. Iminosugars: Promising therapeutics for influenza infection. Crit Rev Microbiol. 2017 Sep;43(5):521-545. doi: 10.1080/1040841X.2016.1242868. Epub 2016 Dec 8. Review. PubMed PMID: 27931136; PubMed Central PMCID: PMC5470110.

8: Argoudelis AD, Reusser F, Mizsak SA, Baczynskyj L. Antibiotics produced by Streptomyces ficellus II. Feldamycin and nojirimycin. J Antibiot (Tokyo). 1976 Oct;29(10):1007-14. PubMed PMID: 994320.

9: Godin G, Compain P, Masson G, Martin OR. A general strategy for the practical synthesis of nojirimycin C-glycosides and analogues. Extension to the first reported example of an iminosugar 1-phosphonate. J Org Chem. 2002 Oct 4;67(20):6960-70. PubMed PMID: 12353989.

10: Niwa T, Tsuruoka T, Goi H, Kodama Y, Itoh J, Inouye S, Yamada Y, Niida T, Nobe M, Ogawa Y. Novel glycosidase inhibitors, nojirimycin B and D-mannonic-delta-lactam. Isolation, structure determination and biological property. J Antibiot (Tokyo). 1984 Dec;37(12):1579-86. PubMed PMID: 6549315.

11: Cipolla L, Fernandes MR, Gregori M, Airoldi C, Nicotra F. Synthesis and biological evaluation of a small library of nojirimycin-derived bicyclic iminosugars. Carbohydr Res. 2007 Sep 3;342(12-13):1813-30. Epub 2007 Apr 18. PubMed PMID: 17477911.

12: Fuhrmann U, Bause E, Ploegh H. Inhibitors of oligosaccharide processing. Biochim Biophys Acta. 1985 Jun 24;825(2):95-110. Review. PubMed PMID: 3159432.

13: Nauerth A, Lemansky P, Hasilik A, von Figura K, Bause E, Legler G. Cell type dependent inhibition of transport of cathepsin D in HepG2 cells and fibroblasts exposed to deoxy-manno-nojirimycin and deoxynojirimycin. Biol Chem Hoppe Seyler. 1985 Nov;366(11):1009-16. PubMed PMID: 2934077.

14: Brumshtein B, Aguilar-Moncayo M, García-Moreno MI, Ortiz Mellet C, García Fernández JM, Silman I, Shaaltiel Y, Aviezer D, Sussman JL, Futerman AH. 6-Amino-6-deoxy-5,6-di-N-(N'-octyliminomethylidene)nojirimycin: synthesis, biological evaluation, and crystal structure in complex with acid beta-glucosidase. Chembiochem. 2009 Jun 15;10(9):1480-5. doi: 10.1002/cbic.200900142. PubMed PMID: 19437524.

15: Stavale EJ, Vu H, Sampath A, Ramstedt U, Warfield KL. In vivo therapeutic protection against influenza A (H1N1) oseltamivir-sensitive and resistant viruses by the iminosugar UV-4. PLoS One. 2015 Mar 18;10(3):e0121662. doi: 10.1371/journal.pone.0121662. eCollection 2015. PubMed PMID: 25786028; PubMed Central PMCID: PMC4364785.

16: Tsukamoto K, Uno A, Kubota Y, Shimada S, Hori Y, Imokawa G. Role of asparagine-linked carbohydrates in pulmonary metastasis of B16-F10 murine melanoma cells: implication through glycosylation inhibition by nojirimycin. Melanoma Res. 1992 May;2(1):33-9. PubMed PMID: 1643422.

17: Dubernet M, Defoin A, Tarnus C. Asymmetric synthesis of the L-fuco-nojirimycin, a nanomolar alpha-L-fucosidase inhibitor. Bioorg Med Chem Lett. 2006 Mar 1;16(5):1172-4. Epub 2005 Dec 20. PubMed PMID: 16376079.

18: Suzuki H, Ohto U, Higaki K, Mena-Barragán T, Aguilar-Moncayo M, Ortiz Mellet C, Nanba E, Garcia Fernandez JM, Suzuki Y, Shimizu T. Structural basis of pharmacological chaperoning for human β-galactosidase. J Biol Chem. 2014 May 23;289(21):14560-8. doi: 10.1074/jbc.M113.529529. Epub 2014 Apr 15. PubMed PMID: 24737316; PubMed Central PMCID: PMC4031513.

19: Hettkamp H, Bause E, Legler G. Inhibition by nojirimycin and 1-deoxynojirimycin of microsomal glucosidases from calf liver acting on the glycoprotein oligosaccharides Glc1-3Man9GlcNAc2. Biosci Rep. 1982 Nov;2(11):899-906. PubMed PMID: 6218840.

20: Atsumi S, Iinuma H, Nosaka C, Umezawa K. Biological activities of cyclophellitol. J Antibiot (Tokyo). 1990 Dec;43(12):1579-85. PubMed PMID: 2148935.

Explore Compound Types